molecular formula C14H15F3O3 B2372907 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid CAS No. 1439896-72-6

2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid

Cat. No.: B2372907
CAS No.: 1439896-72-6
M. Wt: 288.266
InChI Key: ZGAFRTJCSYEMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols or epoxides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative.

    Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxane ring or the phenyl ring, leading to the formation of alcohols or reduced aromatic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, reduced aromatic compounds.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The oxane ring and acetic acid moiety contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
  • 2-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)acetic acid

Uniqueness

2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This structural feature enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)13(9-12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAFRTJCSYEMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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